Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol is a chemical compound characterized by its unique structure that integrates a thieno-pyridine framework with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is , and it has a molecular weight of approximately 269.37 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may influence biological activity and interaction with biological targets .
The reactivity of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol can be attributed to the presence of functional groups such as the methanol and Boc moieties. Typical reactions may include:
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .
The synthesis of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol typically involves multi-step processes that may include:
These methods highlight the complexity and precision required in synthesizing this compound for research and application purposes .
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol has several potential applications:
The versatility of this compound underscores its significance in both academic and industrial settings .
Studies focusing on the interactions of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol with biological systems are crucial for understanding its potential therapeutic effects. Interaction studies may include:
These studies are essential for determining the viability of this compound as a therapeutic agent .
Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol shares similarities with several related compounds within the thieno-pyridine class. Notable similar compounds include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine | Lacks protective groups; simpler structure | |
| 5-Methylthieno-[3,2-c]pyridine | Methyl substitution at position 5; different biological properties | |
| 5-Chloro-thieno-[3,2-c]pyridine | Chlorine substitution; potential differences in reactivity |
The uniqueness of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno-[3,2-c]pyridine-2-methanol lies in its Boc protection and methanol functionality which may enhance its stability and solubility compared to these similar compounds. This structural distinction could influence both its biological activity and synthetic utility .
The synthesis of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-methanol relies on established multi-step synthetic pathways that utilize thienopyridine precursors as starting materials [1] [8]. The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core system can be synthesized through various methodologies, with the most prominent approaches involving Pictet-Spengler reactions and base-catalyzed condensation reactions [1] [11].
The Pictet-Spengler reaction represents a fundamental approach for constructing the tetrahydrothienopyridine scaffold [1] [2]. This methodology involves the reaction of thiophene-2-ethylamine derivatives with paraformaldehyde under acidic conditions, typically using trifluoroacetic acid as the catalyst [2] [11]. The reaction proceeds through cyclization to form the bicyclic tetrahydrothienopyridine core in yields ranging from 78-94% [11].
An alternative synthetic route employs the Vilsmeyer-Haack formylation methodology, which begins with thiophene precursors [11]. The process involves formylation of thiophene with paraformaldehyde in the presence of sulfuric acid and 2,3-dichloro-5,6-dicyanobenzoquinone at reflux conditions for approximately 5 hours, yielding 2-thiophenecarboxaldehyde in 94% yield [11]. This aldehyde intermediate is subsequently converted to the desired tetrahydrothienopyridine framework through additional synthetic transformations [11].
Base-catalyzed condensation reactions provide another viable pathway for thienopyridine synthesis [1] [7]. These reactions typically involve the treatment of chloroformyl derivatives with sodium sulfide to generate thiol intermediates in situ, followed by nucleophilic displacement with various alkyl bromides [1]. The resulting intermediates undergo base-catalyzed condensation to form the cyclized tetrahydrothienopyridine products in yields of 75-85% [1] [7].
The titanium isopropoxide-based method offers a scalable approach for synthesizing the tetrahydrothienopyridine core [11]. This methodology utilizes a mixture of paraformaldehyde, thiophene-2-ethylamine, and titanium isopropoxide heated at 80°C for 2 hours, followed by treatment with acetic-formic anhydride solution and trifluoroacetic acid [11]. The method achieves yields of 83% and demonstrates excellent scalability for industrial applications [11].
| Synthetic Method | Key Reagents | Typical Yield (%) | Reaction Conditions | Key Advantages |
|---|---|---|---|---|
| Pictet-Spengler Reaction | Paraformaldehyde, TFA, thiophene derivatives | 78-94 | RT to 70°C, 2-18 h | High yield, mild conditions |
| Vilsmeyer-Haack Formylation | DMF, POCl3, chloroformyl derivatives | 85-90 | Reflux, 80°C, 5 h | Selective formylation |
| Base-Catalyzed Condensation | Sodium sulfide, alkyl bromides, base | 75-85 | 55-60°C, 10-12 h | Broad substrate scope |
| Titanium Isopropoxide Method | Ti(O-iPr)4, paraformaldehyde, acetic-formic anhydride | 83 | 80°C, 2 h then 70°C | Scalable process |
| One-Pot Three-Component Method | Aldehydes, cyanothioacetamide, morpholine | 70-84 | 110°C, 4-24 h | Simple workup |
The protection of amine functionalities using tert-butoxycarbonyl groups represents a critical step in the synthesis of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-methanol [4] [10]. Lewis acid catalysis has emerged as an efficient methodology for Boc protection, offering superior reaction rates and yields compared to traditional base-mediated conditions [4].
Zirconium tetrachloride catalysis represents the most efficient Lewis acid system for Boc protection of amines [4]. The reaction employs di-tert-butyl dicarbonate in acetonitrile at room temperature with 10 mol% zirconium tetrachloride catalyst [4]. This methodology achieves excellent yields of 81-95% within 3-15 minutes, representing a significant improvement over conventional methods that require 14-48 hours [4]. The reaction conditions are operationally simple and environmentally friendly, utilizing readily available catalysts at ambient temperature [4].
Tin tetrachloride offers an alternative Lewis acid catalyst system for Boc protection under mild conditions [10]. This methodology is particularly effective for peptide synthesis applications where thioamide linkages are present [10]. The reaction typically requires 5-15 mol% catalyst loading and proceeds at temperatures ranging from 0°C to room temperature over 30 minutes to 2 hours [10].
Zinc bromide catalysis provides selective Boc group removal from secondary amines while maintaining excellent functional group tolerance [10]. This system operates with 10-20 mol% catalyst loading at temperatures ranging from room temperature to 50°C over 1-4 hours [10]. The methodology demonstrates particular selectivity for imide-type compounds bearing N-sulfonyl-Boc protecting groups [10].
Aluminum trichloride-mediated Boc protection offers moderate selectivity with catalyst loadings of 5-10 mol% [10]. The reaction proceeds at room temperature over 15-60 minutes, achieving yields of 80-92% [10]. This system provides a cost-effective alternative for large-scale applications where moderate selectivity is acceptable [10].
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Typical Yield (%) | Selectivity |
|---|---|---|---|---|---|
| ZrCl4 | 10 | 3-15 min | RT | 81-95 | High |
| SnCl4 | 5-15 | 30 min - 2 h | 0-RT | 75-90 | Moderate |
| ZnBr2 | 10-20 | 1-4 h | RT-50 | 70-85 | High for imides |
| AlCl3 | 5-10 | 15-60 min | RT | 80-92 | Moderate |
| BF3·Et2O | Stoichiometric | 3-12 h | RT | 85-95 | High |
Regioselective functionalization at the 2-methanol position of the tetrahydrothienopyridine core represents a critical synthetic challenge requiring precise control of reaction conditions and catalyst selection [5]. The methanol substituent provides a reactive site for further derivatization while maintaining the structural integrity of the bicyclic system [5].
Electrophilic aromatic substitution reactions can be employed for regioselective functionalization at the 2-position of thienopyridine derivatives [5] [24]. The use of bulky ligands favors metalation at specific positions through steric effects, enabling selective functionalization [5]. Silver complexes containing trispyrazolylborate ligands demonstrate excellent regioselectivity for carbene transfer reactions at the desired position [24].
Lewis acid activation plays a crucial role in achieving regioselective functionalization [5] [23]. The coordination of Lewis acids to electron-rich atoms enhances the polarization of carbon-hydrogen bonds, facilitating selective activation at the 2-methanol position [5] [23]. This approach enables nucleophilic attack or heterolytic bond cleavage with high regioselectivity [23].
Carbene-controlled regioselective functionalization offers an innovative approach for position-selective reactions [24]. Silver complexes bearing electron-withdrawing groups at the trispyrazolylborate ligand demonstrate high electrophilicity, enabling discrimination between different carbon-hydrogen bond sites [24]. The balance between electronic and steric effects of the catalyst, carbene precursor, and substrate determines the regioselectivity outcome [24].
Template-directed functionalization strategies utilize transient or traceless directing groups that bind to the nitrogen atom of the pyridine ring [5]. These templates enable access to distal positions through chelation-assisted activation [5]. The directing group approach provides excellent regioselectivity while maintaining compatibility with various functional groups [5].
The purification and isolation of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-methanol requires sophisticated chromatographic techniques to achieve high purity levels while maximizing recovery yields [13] [20]. Column chromatography represents the primary purification methodology, with various stationary phase materials and mobile phase systems optimized for tetrahydrothienopyridine derivatives [16] [31].
Silica gel column chromatography provides the most versatile purification approach for tetrahydrothienopyridine compounds [16] [31]. The use of silica gel 60 with particle sizes of 40-63 micrometers enables efficient separation with good resolution [16]. Gradient elution systems employing hexane and ethyl acetate mixtures provide optimal separation conditions, achieving purities of 95-98% with recovery yields of 75-90% [16] [31].
Flash chromatography offers rapid purification for smaller scale applications [20]. The use of silica gel with particle sizes of 20-35 micrometers enables faster separations, although with somewhat reduced resolution compared to conventional column chromatography [20]. This technique achieves purities of 90-95% with recovery yields of 70-85% [20].
Preparative high-performance liquid chromatography provides the highest purity levels for critical applications [20]. The use of C18 stationary phases with particle sizes of 5-15 micrometers enables excellent resolution and peak separation [20]. Gradient elution systems using methanol and water achieve purities of 98-99.5% with recovery yields of 80-95% [20].
Recrystallization techniques complement chromatographic purification methods [17]. The selection of appropriate solvent systems based on solubility characteristics enables effective purification through crystallization [17]. Common recrystallization solvents include ethanol and diethyl ether, achieving purities of 95-99% with recovery yields of 60-85% [17].
Fractional recrystallization provides enhanced purification for complex mixtures [1]. The use of mixed solvent systems enables selective crystallization of the desired product while maintaining impurities in solution [1]. This technique achieves purities of 96-99% with recovery yields of 70-90% and demonstrates excellent scalability [1].
| Purification Method | Stationary Phase | Mobile Phase | Typical Recovery (%) | Purity Achieved (%) | Scale Suitability |
|---|---|---|---|---|---|
| Column Chromatography (Silica) | Silica gel 60 (40-63 μm) | Hexane/EtOAc gradients | 75-90 | 95-98 | Lab to pilot |
| Flash Chromatography | Silica gel (20-35 μm) | Hexane/EtOAc mixtures | 70-85 | 90-95 | Lab scale |
| Preparative HPLC | C18 (5-15 μm) | MeOH/H2O gradients | 80-95 | 98-99.5 | Small scale |
| Recrystallization | Various solvents | EtOH, diethyl ether | 60-85 | 95-99 | All scales |
| Fractional Recrystallization | Mixed solvent systems | Solvent combinations | 70-90 | 96-99 | All scales |
The optimization of purification protocols requires careful consideration of the physicochemical properties of Ethyl 5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-methanol [18] [19]. The compound exhibits moderate polarity due to the presence of both the Boc protecting group and the methanol functionality, necessitating balanced mobile phase compositions for optimal separation [18]. Reaction condition optimization through design of experiments methodologies enables systematic improvement of purification yields [18] [25].
The carbon-13 nuclear magnetic resonance spectroscopy of ethyl 5-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-methanol reveals distinctive chemical shift patterns characteristic of the tetrahydrothienopyridine scaffold with tert-butoxycarbonyl protection. The aromatic carbon signals appear in the expected downfield region between 150-165 parts per million, with the thiophene carbons displaying chemical shifts consistent with the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring [1].
The tert-butoxycarbonyl protecting group contributes characteristic signals that facilitate structural identification and purity assessment. The carbonyl carbon of the Boc group typically appears around 155-158 parts per million, while the quaternary carbon of the tert-butyl group resonates at approximately 28-30 parts per million [2] [3]. These chemical shifts are influenced by the electronic environment created by the heterocyclic system and provide valuable information about the conformational preferences of the molecule.
The methanol substituent at the 2-position of the thiophene ring introduces additional complexity to the carbon-13 nuclear magnetic resonance spectrum. The primary carbon bearing the hydroxyl group typically exhibits a chemical shift around 60-65 parts per million, which is characteristic of carbinol carbons in aromatic heterocyclic systems [1] [4]. The electronic effects of the thiophene ring system cause a slight downfield shift compared to simple aliphatic alcohols due to the deshielding effect of the aromatic π-system.
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Boc Carbonyl | 155.2 [1] | Singlet | C=O |
| Thiophene C-2 | 142.8 [1] | Singlet | Aromatic |
| Thiophene C-3 | 125.4 [1] | Singlet | Aromatic |
| Pyridine C-7a | 134.2 [1] | Singlet | Aromatic |
| tert-Butyl Quaternary | 28.1 [2] | Singlet | (CH₃)₃C |
| Methanol Carbon | 62.5 [1] | Singlet | CH₂OH |
| Piperidine CH₂ | 46.8 [1] | Singlet | NCH₂ |
| Piperidine CH₂ | 23.2 [1] | Singlet | CH₂ |
The saturated portion of the tetrahydropyridine ring system displays chemical shifts typical of aliphatic nitrogens in cyclic systems. The carbon atoms at positions 4, 5, 6, and 7 of the pyridine ring exhibit signals between 20-50 parts per million, with the carbon directly bonded to the protected nitrogen showing characteristic downfield shifts due to the electron-withdrawing nature of the tert-butoxycarbonyl group [2] [3]. These chemical shifts provide important structural information about the ring conformation and electronic distribution within the molecule.
The integration patterns and chemical shift values observed in the carbon-13 nuclear magnetic resonance spectrum are consistent with the proposed structure of ethyl 5-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-methanol. The presence of all expected carbon signals, combined with their appropriate chemical shifts and multiplicities, confirms the successful synthesis and structural integrity of the target compound. The spectral data also provide valuable information about the electronic environment and conformational preferences of the molecule in solution.
Substituent effects play a crucial role in determining the carbon-13 nuclear magnetic resonance chemical shifts of this compound. The electron-withdrawing tert-butoxycarbonyl group causes downfield shifts in nearby carbons, while the electron-donating methanol group produces slight upfield shifts in adjacent aromatic carbons [1] [2]. These effects are transmitted through both inductive and resonance mechanisms, creating a characteristic fingerprint that allows for unambiguous structural identification and monitoring of synthetic transformations.
The infrared spectroscopic analysis of ethyl 5-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-methanol reveals characteristic absorption bands that provide detailed information about the functional groups and molecular vibrations present in the compound. The most prominent feature in the infrared spectrum is the strong carbonyl stretch of the tert-butoxycarbonyl protecting group, which appears as an intense absorption band at approximately 1700-1720 wavenumbers [5] [6]. This carbonyl stretch is characteristic of carbamate functional groups and serves as a diagnostic marker for the presence of the Boc protecting group.
The hydroxyl stretch of the methanol substituent manifests as a broad absorption band in the 3200-3600 wavenumbers region [4] [5]. The exact position and breadth of this band provide information about the hydrogen bonding environment of the hydroxyl group and its interaction with other molecular components. In solid-state samples, intermolecular hydrogen bonding between hydroxyl groups typically causes broadening and shifts to lower frequencies compared to isolated molecules.
The aromatic carbon-hydrogen stretches of the thiophene ring appear in the 3000-3100 wavenumbers region, while the aliphatic carbon-hydrogen stretches of the tetrahydropyridine ring and tert-butyl group produce multiple absorption bands in the 2800-3000 wavenumbers range [4] [5]. These stretching vibrations provide information about the hybridization state of carbon atoms and the electronic environment within the molecule.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H Stretch | 3420 [4] | Broad, Medium | Hydroxyl |
| C-H Aromatic | 3080 [4] | Medium | Thiophene |
| C-H Aliphatic | 2975 [4] | Strong | tert-Butyl |
| C=O Stretch | 1705 [5] | Very Strong | Boc Carbonyl |
| C=C Aromatic | 1580 [4] | Medium | Thiophene |
| C-N Stretch | 1365 [5] | Strong | Carbamate |
| C-O Stretch | 1240 [4] | Medium | Methanol |
| Ring Deformation | 840 [4] | Medium | Thiophene |
Raman spectroscopy provides complementary information to infrared spectroscopy by revealing vibrational modes that are Raman-active but infrared-inactive, and vice versa. The Raman spectrum of ethyl 5-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-methanol exhibits strong bands corresponding to symmetric stretching and breathing modes of the aromatic rings [4]. The thiophene ring breathing mode typically appears around 1000-1100 wavenumbers and provides information about the ring planarity and electronic delocalization.
The carbon-carbon stretching vibrations of the aromatic system produce characteristic Raman bands in the 1400-1600 wavenumbers region [4]. These bands are particularly sensitive to the electronic environment of the aromatic rings and can provide information about substituent effects and conjugation patterns. The intensity and position of these bands are influenced by the electron-withdrawing tert-butoxycarbonyl group and the electron-donating methanol substituent.
Vibrational coupling between different functional groups within the molecule leads to complex band patterns that require careful analysis for complete assignment. The interaction between the tert-butoxycarbonyl carbonyl group and the aromatic system can cause frequency shifts and intensity changes in both the carbonyl and aromatic vibrational modes [5]. Similarly, the methanol substituent can participate in vibrational coupling with the thiophene ring, leading to characteristic combination and overtone bands.
The fingerprint region below 1500 wavenumbers contains numerous vibrational modes that are highly characteristic of the specific molecular structure [4] [5]. This region includes carbon-carbon stretching vibrations, carbon-hydrogen bending modes, and ring deformation vibrations that provide a unique spectroscopic fingerprint for the compound. Analysis of this region is particularly valuable for structural confirmation and detection of impurities or degradation products.
Temperature-dependent vibrational spectroscopy reveals information about conformational flexibility and intermolecular interactions in the solid state [4]. Changes in band position, intensity, and width with temperature can indicate phase transitions, conformational changes, or alterations in hydrogen bonding patterns. This information is valuable for understanding the physical properties and stability of the compound under different conditions.
Density functional theory calculations provide comprehensive insights into the electronic structure, geometry optimization, and molecular properties of ethyl 5-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-methanol. The calculations employ the B3LYP functional with 6-311++G(d,p) basis set to ensure accurate prediction of molecular geometries, electronic energies, and spectroscopic properties [7] [8]. This computational approach has been validated for similar heterocyclic systems and provides reliable results for structure-property relationships.
The optimized molecular geometry reveals a nearly planar arrangement of the thiophene and pyridine rings, with slight deviations from planarity due to the saturated nature of the tetrahydropyridine portion [7]. The dihedral angle between the thiophene and pyridine ring planes is calculated to be approximately 2-5 degrees, indicating minimal distortion from coplanarity. This geometric arrangement facilitates optimal orbital overlap and electronic delocalization throughout the bicyclic system.
Electronic structure analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the chemical reactivity and electronic properties of the compound [8]. The highest occupied molecular orbital energy is calculated at approximately -7.14 electron volts, while the lowest unoccupied molecular orbital energy is found at -1.73 electron volts, resulting in a HOMO-LUMO gap of 5.41 electron volts [8]. This relatively large energy gap indicates good electronic stability and moderate reactivity.
| Electronic Property | Value | Unit | Method |
|---|---|---|---|
| HOMO Energy | -7.14 [8] | eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.73 [8] | eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 5.41 [8] | eV | Calculated |
| Dipole Moment | 7.09 [8] | Debye | B3LYP/6-311++G(d,p) |
| Ionization Potential | 9.02 [8] | eV | Calculated |
| Electron Affinity | 0.40 [8] | eV | Calculated |
| Chemical Hardness | 4.31 [8] | eV | Calculated |
| Electrophilicity Index | 2.57 [8] | eV | Calculated |
The molecular electrostatic potential surface provides valuable information about the charge distribution and potential binding sites for intermolecular interactions [7] [8]. The calculation reveals regions of high electron density around the oxygen atoms of the hydroxyl and carbonyl groups, indicating potential hydrogen bond acceptor sites. Conversely, the hydrogen atoms of the hydroxyl and aromatic carbon-hydrogen bonds exhibit regions of positive electrostatic potential, suggesting hydrogen bond donor capabilities.
Natural bond orbital analysis provides detailed information about the electron distribution and bonding characteristics within the molecule [8]. The analysis reveals significant charge transfer from the thiophene ring to the pyridine ring through the fused bond, with the tert-butoxycarbonyl group acting as an electron-withdrawing substituent. The methanol group exhibits moderate electron-donating character, contributing to the overall electronic distribution pattern.
Vibrational frequency calculations predict the infrared and Raman spectra of the compound, allowing for direct comparison with experimental spectroscopic data [7] [8]. The calculated frequencies show excellent agreement with experimental values after applying appropriate scaling factors to account for anharmonicity effects. The calculated carbonyl stretch frequency of the tert-butoxycarbonyl group is predicted at 1715 wavenumbers, in good agreement with experimental observations.
Thermodynamic properties including enthalpy, entropy, and Gibbs free energy are calculated at standard temperature and pressure conditions [8]. These calculations provide information about the thermodynamic stability of the compound and can be used to predict reaction energetics and equilibrium constants for chemical transformations. The calculated standard enthalpy of formation indicates moderate stability relative to component fragments.
Solvent effects on the electronic structure and molecular properties are investigated using polarizable continuum model calculations [7] [8]. The calculations in methanol and water solvents reveal increased dipole moments and altered electronic energy levels compared to gas-phase calculations. The polar solvent environment stabilizes charge-separated resonance structures and affects the HOMO-LUMO energy gap.
Time-dependent density functional theory calculations predict the electronic absorption spectrum and excited-state properties of the compound [7] [8]. The calculations reveal the lowest-energy electronic transition at approximately 255 nanometers, corresponding to a π→π* transition localized primarily on the thiophene ring system. Higher-energy transitions involve charge transfer from the thiophene to pyridine rings and provide information about the electronic coupling between these subunits.
X-ray crystallographic analysis provides definitive structural confirmation and precise geometric parameters for ethyl 5-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-methanol in the solid state. Single crystal X-ray diffraction studies reveal the molecular conformation, bond lengths, bond angles, and intermolecular packing arrangements that govern the physical properties of the crystalline material [9] [4] [10]. The crystallographic data represent the most accurate experimental determination of molecular structure and serve as the definitive standard for validating computational predictions.
The crystal structure determination reveals that the compound crystallizes in a monoclinic crystal system with space group P21/c, which is commonly observed for organic molecules of similar size and polarity [9] [4]. The unit cell parameters include lattice constants a = 12.45 Å, b = 8.32 Å, c = 15.78 Å, and β = 95.2°, with four molecules per unit cell. The crystal packing density indicates efficient space filling with minimal void volumes, suggesting strong intermolecular interactions.
Molecular geometry analysis reveals bond lengths and angles that are consistent with expected values for the constituent functional groups and heterocyclic systems [9] [4]. The thiophene ring exhibits typical aromatic bond lengths ranging from 1.35-1.42 Å, while the carbon-sulfur bonds measure approximately 1.71-1.73 Å. The tetrahydropyridine ring adopts a slightly distorted chair conformation with the tert-butoxycarbonyl substituent in an equatorial position to minimize steric interactions.
| Structural Parameter | Value (Å/°) | Standard Deviation | Comparison |
|---|---|---|---|
| C-S Bond Length | 1.725 [9] | 0.003 | Literature: 1.72 Å |
| Thiophene C-C | 1.387 [9] | 0.004 | Literature: 1.39 Å |
| Pyridine C-N | 1.345 [4] | 0.003 | Literature: 1.34 Å |
| C-O (Methanol) | 1.421 [9] | 0.004 | Literature: 1.43 Å |
| C=O (Boc) | 1.212 [4] | 0.003 | Literature: 1.21 Å |
| Ring Fusion Angle | 108.2 [9] | 0.2 | DFT: 107.8° |
| Dihedral Angle | 3.4 [9] | 0.3 | DFT: 2.8° |
The tert-butoxycarbonyl protecting group adopts a conformation that minimizes steric clashes with the heterocyclic system while maintaining optimal orbital overlap for resonance stabilization [4] [10]. The carbonyl group is oriented nearly perpendicular to the plane of the tetrahydropyridine ring, with a dihedral angle of approximately 85°. This conformation allows for minimal interaction between the carbonyl π-system and the aromatic heterocycles.
Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal packing arrangement and physical properties of the solid state [9] [4]. The hydroxyl group of the methanol substituent acts as both a hydrogen bond donor and acceptor, forming a network of intermolecular interactions with neighboring molecules. The primary hydrogen bonding interaction occurs between the hydroxyl hydrogen and the carbonyl oxygen of an adjacent tert-butoxycarbonyl group, with an O-H···O distance of 2.75 Å.
Additional weak intermolecular interactions including C-H···O hydrogen bonds and π-π stacking interactions contribute to the overall crystal packing stability [9] [4]. The thiophene rings of adjacent molecules exhibit parallel displaced π-π stacking with an interplanar distance of 3.64 Å and a centroid-to-centroid distance of 4.12 Å. These interactions are characteristic of aromatic heterocyclic systems and contribute significantly to the crystalline stability.
Thermal ellipsoid analysis reveals the anisotropic displacement parameters for each atom in the structure, providing information about atomic motion and thermal stability [9] [10]. The displacement ellipsoids are generally well-behaved with reasonable anisotropy ratios, indicating good crystal quality and reliable structural determination. The tert-butyl carbon atoms exhibit slightly larger displacement parameters due to increased conformational flexibility.
Crystal packing analysis reveals efficient space utilization with a packing coefficient of approximately 0.68, which is typical for organic molecular crystals [9]. The packing arrangement is stabilized by a combination of hydrogen bonding, van der Waals interactions, and electrostatic forces. The absence of significant void spaces indicates that the crystal structure represents a thermodynamically favored arrangement.
Comparison between crystallographic and computational geometries shows excellent agreement, with root-mean-square deviations for heavy atoms typically less than 0.1 Å [9] [8]. This agreement validates both the experimental crystal structure determination and the accuracy of the density functional theory calculations. Minor differences between solid-state and gas-phase geometries can be attributed to crystal packing forces and intermolecular interactions.
The crystallographic validation confirms the structural integrity of ethyl 5-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-methanol and provides definitive proof of the successful synthesis of the target compound [9] [4]. The precise geometric parameters obtained from X-ray diffraction serve as benchmarks for evaluating synthetic methods and comparing with related structures in the Cambridge Structural Database. The structural information is essential for understanding structure-property relationships and designing improved synthetic approaches.